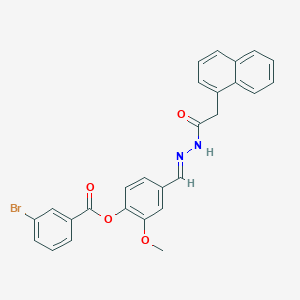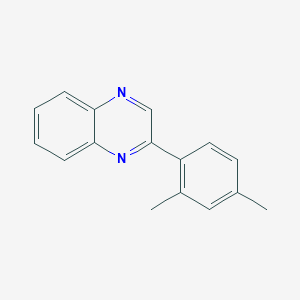![molecular formula C20H32N2O4 B11534639 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylhexyl)ethanediamide](/img/structure/B11534639.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylhexyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-ethylhexyl)ethanediamide is an organic compound with a complex structure It is characterized by the presence of a dimethoxyphenyl group, an ethylhexyl chain, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-ethylhexyl)ethanediamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The initial step involves the preparation of the 3,4-dimethoxyphenyl intermediate. This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base.
Alkylation: The next step involves the alkylation of the dimethoxyphenyl intermediate with 2-bromoethylamine to form the 2-(3,4-dimethoxyphenyl)ethylamine.
Amidation: The final step is the amidation reaction where the 2-(3,4-dimethoxyphenyl)ethylamine is reacted with 2-ethylhexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-ethylhexyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-ethylhexyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-ethylhexyl)ethanediamide involves its interaction with specific molecular targets. The dimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. The ethylhexyl chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ethanediamide backbone can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-N’-methylurea
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-N’-phenylurea
Uniqueness
N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-ethylhexyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylhexyl chain differentiates it from other similar compounds, potentially enhancing its lipophilicity and biological activity.
Properties
Molecular Formula |
C20H32N2O4 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylhexyl)oxamide |
InChI |
InChI=1S/C20H32N2O4/c1-5-7-8-15(6-2)14-22-20(24)19(23)21-12-11-16-9-10-17(25-3)18(13-16)26-4/h9-10,13,15H,5-8,11-12,14H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
BTAPQZOEQDVLRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B11534564.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11534567.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11534572.png)
![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzonitrile](/img/structure/B11534578.png)
![N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B11534593.png)
![Ethyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11534601.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11534607.png)
![N'-cyclododecylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide](/img/structure/B11534610.png)
![4-bromo-2-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11534612.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11534614.png)

![N-tert-butyl-2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B11534621.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11534625.png)
